molecular formula C13H11FO4 B2559187 5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 23160-10-3

5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2559187
CAS No.: 23160-10-3
M. Wt: 250.225
InChI Key: SETVMRFCGKHQKN-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a specialized chemical building block belonging to the class of arylmethylidene Meldrum's acids . It is synthesized via the Knoevenagel condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and 4-fluorobenzaldehyde in ethanol . The compound features a central 1,3-dioxane ring, which adopts an envelope conformation in its solid crystal state, stabilized by weak intermolecular C–H···O hydrogen bonds . As a Meldrum's acid derivative, it possesses a highly reactive methylene group, making it a valuable substrate in organic synthesis . Its primary research application is as a Michael acceptor in reactions with various nucleophiles, such as dithiomalondiamides, to generate stable adducts that can undergo further heterocyclization to form complex nitrogen- and sulfur-containing heterocycles . These synthesized structures are of significant interest for developing new pharmacologically active compounds, organic semiconductors, and fluorescent dyes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETVMRFCGKHQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The primary method involves stirring equimolar amounts of Meldrum’s acid and 4-fluorobenzaldehyde in ethanol under acidic conditions (e.g., sulfuric acid). The acid catalyzes both the enolization of Meldrum’s acid and the subsequent dehydration step. Key parameters include:

Parameter Value/Detail Source
Solvent Ethanol
Catalyst Sulfuric acid (0.25 mL)
Temperature Room temperature (298 K)
Reaction Time 2 hours
Yield ~85% (after crystallization)

Procedure :

  • Meldrum’s acid is generated in situ by reacting malonic acid, acetic anhydride, and sulfuric acid.
  • Acetone is added to form the 1,3-dioxane ring.
  • 4-Fluorobenzaldehyde in ethanol is introduced, leading to condensation over 2 hours.
  • The product is crystallized from a petroleum ether-ethyl acetate (3:1 v/v) mixture.

Crystallization and Purity

The final compound exhibits a planar structure stabilized by weak C–H···O hydrogen bonds, as confirmed by X-ray diffraction. Crystallization conditions critically influence purity, with slower evaporation rates yielding larger, higher-quality crystals.

Base-Mediated Microwave-Assisted Synthesis

Optimization of Reaction Conditions

Recent studies demonstrate that substituting acid catalysis with potassium carbonate in ethanol under microwave irradiation significantly reduces reaction time (30 minutes vs. 2 hours) and improves yields (90% vs. 85%). This method avoids side reactions associated with strong acids.

Parameter Value/Detail Source
Solvent Ethanol
Base Potassium carbonate (1.2 equiv)
Temperature Microwave heating (80°C)
Reaction Time 30 minutes
Yield 90%

Advantages :

  • Enhanced reaction efficiency due to uniform microwave heating.
  • Reduced thermal decomposition of reactants.

Comparative Analysis of Catalysts

Acid vs. Base Catalysis

While sulfuric acid remains widely used, base-mediated conditions offer distinct benefits:

Catalyst Yield Reaction Time By-Products
Sulfuric acid 85% 2 hours Minimal
Potassium carbonate 90% 30 minutes None detected

Base catalysis minimizes acid-sensitive functional group degradation, making it preferable for lab-scale synthesis.

Solvent Screening and Green Chemistry

Solvent Impact on Reaction Kinetics

Ethanol emerges as the optimal solvent due to its polarity and ability to dissolve both Meldrum’s acid and 4-fluorobenzaldehyde. Alternatives like methanol or dichloromethane result in lower yields (30–45%).

Solvent Yield Reaction Time Source
Ethanol 85–90% 0.5–2 hours
Methanol 30% 130 minutes
Dichloromethane 45% 120 minutes

Toward Sustainable Synthesis

Efforts to replace ethanol with biobased solvents (e.g., cyclopentyl methyl ether) are underway, though yields remain suboptimal (≤70%).

Scalability and Industrial Applications

Pilot-Scale Production

The acid-catalyzed method has been scaled to 65 mmol batches without yield reduction. Key considerations include:

  • Continuous flow reactors for precise temperature control.
  • In-line purification using silica cartridges to minimize manual handling.

Chemical Reactions Analysis

Knoevenagel Condensation

This compound is synthesized via a Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and 4-fluorobenzaldehyde in ethanol . The reaction proceeds through:

  • Mechanism : Deprotonation of Meldrum’s acid to form an enolate, followed by nucleophilic attack on the aldehyde carbonyl.

  • Conditions : Ethanol solvent, ambient or slightly elevated temperatures.

  • Outcome : Formation of the benzylidene bridge (C7=C5 bond length: 1.349 Å) .

Cycloaddition Reactions

The electron-deficient dioxane ring enables participation in Diels-Alder reactions :

  • Dienophile Behavior : The exocyclic double bond (C5=C7) acts as a dienophile with electron-rich dienes.

  • Product : Yields six-membered cyclohexene derivatives.

  • Key Feature : Fluorine’s electron-withdrawing effect enhances dienophilicity.

Ring-Opening Reactions

The 1,3-dioxane ring undergoes selective cleavage under specific conditions:

ConditionReaction OutcomeMechanism
Acidic Hydrolysis Ring opens to form malonic acid derivativesProtonation of carbonyl oxygen, followed by nucleophilic attack by water.
Basic Conditions Forms fluorobenzyl-substituted enolatesDeprotonation at the α-position to the carbonyl groups.

Nucleophilic Substitution

The 4-fluorobenzylidene group participates in SNAr (nucleophilic aromatic substitution) reactions:

  • Sites of Reactivity : Fluorine at the para-position activates the benzene ring for substitution.

  • Example : Reaction with amines or alkoxides replaces fluorine with nucleophiles.

Photochemical Reactivity

The benzylidene moiety undergoes photoisomerization :

  • Process : UV irradiation induces E-to-Z isomerization of the exocyclic double bond.

  • Structural Impact : Alters molecular conformation (envelope → twist-boat) and intermolecular hydrogen bonding (C–H⋯O interactions) .

Metal Coordination

The compound acts as a ligand for metal ions via its carbonyl groups:

  • Binding Sites : Oxygen atoms at positions 4 and 6 of the dioxane ring.

  • Applications : Stabilizes transition metals in catalytic systems.

Biological Activity-Related Reactions

  • Enzyme Inhibition : The fluorobenzylidene group interacts with enzyme active sites (e.g., kinases), disrupting ATP binding.

  • Antimicrobial Activity : Modifications at the dioxane ring enhance interactions with bacterial cell membranes.

Structural and Electronic Influences on Reactivity

  • Crystal Packing : Weak C–H⋯O hydrogen bonds (Table 1) stabilize the solid-state structure but dissociate in solution, enhancing solubility for reactions .

  • Fluorine Effects : The C–F bond (1.34 Å) increases electrophilicity at the benzylidene group and stabilizes transition states via inductive effects .

Table 1 : Key structural parameters influencing reactivity

ParameterValue (Å)Relevance to Reactivity
C7=C5 (double bond)1.349Dienophilic character in cycloadditions
C7–C8 (single bond)1.451Flexibility for conformational changes
C–H⋯O hydrogen bonds2.60–2.75Stabilizes intermediates in solution

This compound’s reactivity is foundational to its applications in medicinal chemistry and materials science, with ongoing research exploring its catalytic and therapeutic potential .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-fluorobenzaldehyde in ethanol. The resulting structure features an envelope conformation of the 1,3-dioxane ring, stabilized by weak intermolecular hydrogen bonds .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic and electrophilic reactions makes it valuable for constructing complex organic molecules. Research indicates that derivatives of Meldrum's acid are particularly useful in synthesizing heterocyclic compounds and pharmaceuticals .

Medicinal Chemistry

The compound's structural features suggest potential bioactivity. Studies have shown that similar dioxane derivatives exhibit antibacterial and antifungal properties. The fluorine substituent may enhance biological activity due to its electronegativity and ability to influence the electronic properties of the molecule .

Photochemical Applications

Recent research has explored the use of this compound in photochemical reactions. It has been utilized in developing photochemical synthesis methods that improve yield and purity compared to traditional batch processes. This is particularly relevant in synthesizing bioactive compounds where light-induced reactions can facilitate transformations that are otherwise challenging .

Case Studies

Study Focus Findings
Zeng & Jian (2009)Crystal Structure AnalysisConfirmed the molecular structure and intermolecular interactions through X-ray crystallography. Highlighted the stability provided by C-H···O hydrogen bonds .
Mumtaz et al. (2017)Photochemical SynthesisDemonstrated improved yields in synthesizing aristolactams using flow reactors compared to traditional methods. Showed potential for broader applications in complex organic synthesis .
Research on Meldrum's Acid DerivativesBiological ActivityFound that derivatives exhibit significant antimicrobial properties, suggesting potential therapeutic applications for compounds like this compound .

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The fluorobenzylidene group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Structural Features

  • Bond Lengths : The exocyclic C7=C5 double bond measures 1.349 Å, while the C7–C8 bond (connecting the dioxane ring to the fluorobenzylidene group) is 1.451 Å .
  • Hydrogen Bonding : Weak C–H⋯O interactions (H⋯A = 1.98–2.79 Å) contribute to crystal packing .

Comparison with Structurally Similar Compounds

Substituent Effects on Benzylidene Derivatives

The following table compares key derivatives of Meldrum’s acid with varying substituents on the benzylidene group:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural/Reactivity Differences
5-(4-Fluorobenzylidene)-... (Target) 4-F C₁₃H₁₁FO₄ 250.22 Electron-withdrawing F enhances electrophilicity
5-(4-Hydroxybenzylidene)-... 4-OH C₁₃H₁₂O₅ 248.23 O–H⋯O hydrogen bonds (D⋯A = 2.79 Å) dominate crystal packing
5-(4-Methoxybenzylidene)-... 4-OCH₃ C₁₄H₁₄O₅ 262.26 Methoxy group increases steric bulk, reduces solubility
5-(2-Fluorobenzylidene)-... 2-F C₁₃H₁₁FO₄ 250.22 Ortho-F disrupts planarity, altering π-conjugation

Electronic and Steric Impacts

  • Electron-Withdrawing Groups (e.g., –F) : Enhance electrophilicity of the exocyclic double bond, making the compound more reactive in Diels-Alder or Michael addition reactions .
  • Electron-Donating Groups (e.g., –OCH₃) : Reduce reactivity but improve thermal stability due to resonance effects .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-F) exhibit distorted geometries, reducing crystallinity compared to para-substituted analogs .

Crystallographic Differences

Parameter 4-F Derivative 4-OH Derivative 4-OCH₃ Derivative
C7=C5 Bond Length 1.349 Å 1.352 Å 1.347 Å
C7–C8 Bond Length 1.451 Å 1.448 Å 1.455 Å
Hydrogen Bond Type C–H⋯O (weak) O–H⋯O (strong) C–H⋯O (weak)

Biological Activity

5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as a derivative of Meldrum's acid, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a 4-fluorobenzylidene group attached to a dioxane ring . Its molecular formula is C13H11FO4C_{13}H_{11}FO_4 . The synthesis typically involves the condensation of 4-fluorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions, often using p-toluenesulfonic acid as a catalyst .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . A study demonstrated that certain derivatives displayed significant inhibition against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer properties . In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines such as HeLa and U87. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, ranged from 93.7 µM to 322.8 µM across different derivatives . Notably, some compounds maintained selectivity for cancer cells over normal cells, suggesting potential for targeted cancer therapies.

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various derivatives on cancerous and non-cancerous cell lines, it was found that the compound exhibited increased apoptosis rates in treated cells compared to controls. For instance:
    • HeLa Cells : Showed significant increases in early and late apoptosis rates when treated with concentrations above 100 µM.
    • EUFA30 Cells (Normal) : Displayed lower sensitivity compared to cancerous cells .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that treatment with this compound led to increased reactive oxygen species (ROS) production in cancer cells, contributing to oxidative stress and subsequent cell death .

Comparison with Similar Compounds

To understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:

Compound NameStructure TypeNotable Activity
5-(4-Fluorobenzylidene)-2,4-imidazolidinedioneImidazolidinedioneAntimicrobial
5Z-(4-Fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-oneThiazoleAnticancer

The dioxane structure in this compound contributes to its distinct chemical properties and biological activities compared to these similar compounds .

Q & A

Q. How to analyze intermolecular interactions influencing crystal packing?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction types (e.g., C–H···O, π-π stacking). Compare packing coefficients (%) and lattice energy (PIXEL method). Thermal analysis (TGA/DSC) evaluates stability linked to supramolecular interactions .

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